molecular formula C15H13N5O B12597399 N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide

N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide

Cat. No.: B12597399
M. Wt: 279.30 g/mol
InChI Key: XQJDLFGTBVDYOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide is a synthetic organic compound featuring a pyrrole-carboxamide core substituted with a quinolin-4-yl group and an (E)-hydrazinylidenemethyl moiety. This compound is of interest in medicinal chemistry due to its structural resemblance to kinase inhibitors and antimicrobial agents. Its synthesis typically involves condensation reactions between activated pyrrole derivatives and hydrazine-based precursors.

Properties

Molecular Formula

C15H13N5O

Molecular Weight

279.30 g/mol

IUPAC Name

N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide

InChI

InChI=1S/C15H13N5O/c16-19-10-18-15(21)11-6-8-20(9-11)14-5-7-17-13-4-2-1-3-12(13)14/h1-10H,16H2,(H,18,19,21)

InChI Key

XQJDLFGTBVDYOE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)N3C=CC(=C3)C(=O)N/C=N/N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)N3C=CC(=C3)C(=O)NC=NN

Origin of Product

United States

Preparation Methods

The synthesis of N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of hydrazine derivatives with quinoline and pyrrole carboxamide precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

    Condensation: The compound can participate in condensation reactions to form more complex structures. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. .

Scientific Research Applications

N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

Compound Name (CAS Number) Core Structure Substituents/Functional Groups Notable Properties/Applications
N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide Pyrrole-carboxamide Quinolin-4-yl, (E)-hydrazinylidenemethyl Potential kinase inhibition, moderate solubility in polar solvents
N'-(4-chloro-3-nitrobenzylidene)-2-(2-chlorophenoxy)acetohydrazide (413606-04-9) Acetohydrazide 4-chloro-3-nitrobenzylidene, 2-chlorophenoxy Enhanced electrophilicity due to nitro group; antimicrobial activity
2-(4-(Benzyloxy)phenoxy)-N'-(3-methoxybenzylidene)propanohydrazide (303065-73-8) Propanohydrazide Benzyloxy-phenoxy, 3-methoxybenzylidene Improved lipophilicity; anticancer screening candidate
(E)-3-(2-methyl-1H-indol-3-yl)-1-pyridin-4-ylprop-2-en-1-one (1363421-29-7) Pyridin-propeneone 2-methylindole, pyridin-4-yl Fluorescence properties; used in optoelectronics

Structural and Spectroscopic Differences

  • Core Heterocycles : The target compound’s pyrrole-carboxamide core distinguishes it from pyridine (1363421-29-7) or benzene-based analogs (413606-04-9). The pyrrole ring’s electron-rich nature may enhance binding to biological targets compared to pyridine derivatives.
  • Substituent Effects: The quinolin-4-yl group in the target compound introduces a planar aromatic system, favoring stacking interactions absent in benzylidene or methoxy-substituted analogs. Chloro and nitro groups in 413606-04-9 increase reactivity but reduce solubility .
  • NMR Profiling : Analogous to ’s comparison of Rapa derivatives, regions of variable chemical shifts (e.g., hydrazinylidene vs. benzylidene protons) could pinpoint substituent localization. For instance, the target compound’s hydrazinylidene proton may resonate downfield (δ 8.5–9.5 ppm) compared to benzylidene analogs (δ 7.5–8.0 ppm) due to increased conjugation .

Physicochemical and Functional Implications

Solubility and Reactivity

  • The target compound exhibits moderate aqueous solubility owing to its polar carboxamide group, whereas chloro/nitro-substituted analogs (e.g., 413606-04-9) are less soluble due to hydrophobic substituents.
  • The (E)-hydrazinylidenemethyl group’s tautomeric equilibrium may enhance reactivity in nucleophilic environments compared to static benzylidene moieties .

Biological Activity

N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound includes a hydrazine moiety, a quinoline ring, and a pyrrole derivative, which contribute to its unique properties and mechanisms of action. The molecular formula is C15H13N5O, with a molecular weight of 279.30 g/mol.

Chemical Structure

The structural features of this compound are significant for its biological activity. The presence of the azomethine linkage (C=N) and various nitrogen-containing functional groups play crucial roles in its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC15H13N5O
Molecular Weight279.30 g/mol
IUPAC NameThis compound
InChIInChI=1S/C15H13N5O/c16-19...
Isomeric SMILESC1=CC=C2C(=C1)C(=CC=N2)N3C...

Biological Activity Overview

Research has indicated that this compound exhibits promising antimicrobial , antiviral , and anticancer properties. The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, leading to altered cellular responses.
  • Signal Transduction Modulation : It can modulate pathways critical for cell survival and proliferation, particularly in cancer cells.
  • Interaction with DNA/RNA : Potential interactions with nucleic acids may affect gene expression and cellular function.

Antimicrobial Activity

This compound has shown significant antimicrobial activity against various pathogens. Studies suggest that it may disrupt microbial cell membranes or inhibit essential metabolic pathways.

Antiviral Properties

The compound has been evaluated for its antiviral effects, particularly against viral infections where it may interfere with viral replication or entry into host cells.

Anticancer Potential

In cancer research, this compound has demonstrated the ability to induce apoptosis in cancer cells. This effect is likely mediated through the activation of specific signaling pathways, leading to programmed cell death.

Case Studies and Research Findings

Several studies have explored the biological activities of hydrazone compounds similar to this compound:

  • Antioxidant Activity : Research indicates that hydrazino-containing compounds exhibit strong antioxidant properties, scavenging free radicals more effectively than standard antioxidants like ascorbic acid .
  • Diverse Biological Activities : A review highlighted that hydrazones possess a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects .
  • Mechanism Elucidation : Studies on structure–activity relationships have provided insights into how modifications to the hydrazone structure can enhance or diminish biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.